molecular formula C20H19ClN4O5 B12914740 N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine CAS No. 92515-32-7

N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine

Cat. No.: B12914740
CAS No.: 92515-32-7
M. Wt: 430.8 g/mol
InChI Key: OOXWZHOYIHPKKM-UHFFFAOYSA-N
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Description

2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid is a complex organic compound with the molecular formula C20H19ClN4O5 and a molecular weight of 430.84 g/mol . This compound is known for its unique structure, which includes an acridine core substituted with a chloro and methoxy group, and multiple acetamido groups. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid involves multiple steps. The starting material, 6,9-dichloro-2-methoxyacridine, undergoes a series of reactions to introduce the amino and acetamido groups. The general synthetic route includes:

Chemical Reactions Analysis

2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid involves its interaction with DNA. The acridine core intercalates between DNA base pairs, disrupting the helical structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Similar compounds to 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid include:

The uniqueness of 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid lies in its multiple acetamido groups, which enhance its solubility and reactivity compared to simpler acridine derivatives.

Properties

CAS No.

92515-32-7

Molecular Formula

C20H19ClN4O5

Molecular Weight

430.8 g/mol

IUPAC Name

2-[[2-[[2-[(6-chloro-2-methoxyacridin-9-yl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H19ClN4O5/c1-30-12-3-5-15-14(7-12)20(13-4-2-11(21)6-16(13)25-15)24-9-18(27)22-8-17(26)23-10-19(28)29/h2-7H,8-10H2,1H3,(H,22,27)(H,23,26)(H,24,25)(H,28,29)

InChI Key

OOXWZHOYIHPKKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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